苄基(4-甲氧基丁基)胺

描述

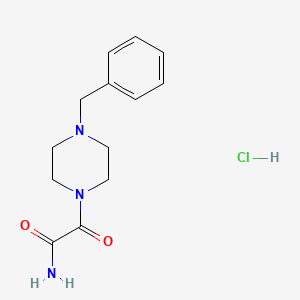

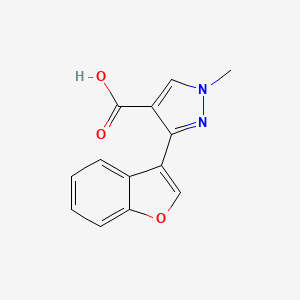

Benzyl(4-methoxybutyl)amine is an organic compound with the molecular formula C12H19NO . It consists of a benzyl group attached to a 4-methoxybutyl group via an amine functional group .

Synthesis Analysis

The synthesis of benzyl amines, such as Benzyl(4-methoxybutyl)amine, can be achieved through various methods. One common method involves the reaction of benzyl chloride and ammonia . Other methods include the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel . More recent literature suggests the use of various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines instead of ammonia or diamines and aliphatic and aromatic aldehydes or dialdehyde compounds under various conditions .

Molecular Structure Analysis

The molecular structure of Benzyl(4-methoxybutyl)amine consists of a benzyl group (C6H5CH2) attached to a 4-methoxybutyl group via an amine functional group (NH2) .

Chemical Reactions Analysis

Amines, including Benzyl(4-methoxybutyl)amine, are known to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . They can also react with acids to form salts soluble in water .

科学研究应用

固相有机合成

苄基(4-甲氧基丁基)胺及其衍生物已被探索用于固相有机合成中的效用。具体来说,富电子苯甲醛衍生物已被用作固相有机合成的连接子,其中这些醛与模型伯胺的还原胺化产生了相应的苄基仲胺。然后对这些化合物进一步衍生化以产生脲、磺酰胺、芳基酰胺和烷基酰胺,展示了苄胺衍生物在合成有机化学中的多功能性 (Swayze, 1997)。

黑色素生成抑制剂

苄基(4-甲氧基丁基)胺类似物在抑制黑色素生成方面显示出潜力,这对于解决色素沉着过度的关键问题至关重要。对 (4-甲氧基-亚苄基)-(3-甲氧基-苯基)-胺(一种由苄胺衍生物合成的二苯乙烯的氮类似物)的研究揭示了其抑制酪氨酸酶活性和黑色素生成的能力,同时还表现出抗紫外线效应和类超氧化物歧化酶活性。这表明其可作为皮肤美白剂 (Choi 等人,2002)。

抗癌化合物合成

苄胺衍生物已用于合成含有苯并咪唑配体的钯(II)和铂(II)配合物。研究了这些配合物作为抗癌化合物的潜力。该研究包括广泛的物理化学表征和理论计算,突出了苯并咪唑环的氮原子与金属中心之间的强配位键,表明它们在癌症治疗中具有广阔的应用前景 (Ghani & Mansour, 2011)。

环境应用

苄胺衍生物在环境科学中也找到了应用,特别是在吸附和去除水中的污染物方面。使用苄胺衍生物合成的叔胺功能化吸附树脂对二苯甲酮-4(一种常见的水生环境中的紫外线过滤器)表现出高吸附能力。该研究强调了树脂的叔胺与二苯甲酮-4 的磺酸根之间的静电吸引作用,突出了这些化合物在水处理技术中的环境相关性 (Zhou 等人,2018)。

安全和危害

The safety data sheet for Benzyl(4-methoxybutyl)amine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

Recent advances in the synthesis of benzyl amines suggest the use of various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines instead of ammonia or diamines and aliphatic and aromatic aldehydes or dialdehyde compounds under various conditions . This could open up new possibilities for the synthesis and application of Benzyl(4-methoxybutyl)amine in the future.

属性

IUPAC Name |

N-benzyl-4-methoxybutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-14-10-6-5-9-13-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIFSANWQHBGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672583 | |

| Record name | N-Benzyl-4-methoxybutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl(4-methoxybutyl)amine | |

CAS RN |

489428-61-7 | |

| Record name | N-Benzyl-4-methoxybutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate](/img/structure/B1522141.png)

![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride](/img/structure/B1522144.png)

![3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride](/img/structure/B1522156.png)